2-Methylbenzimidazole
Overview
Description
2-Methylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a methyl group attached to the second position of the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Methylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic compound Benzimidazole derivatives have been reported to exhibit a wide range of therapeutic activities such as anti-inflammatory, antioxidant, antimicrobial, antidiabetic, anthelmintic, analgesic, antihypertensive, anticonvulsant, anticancer, antiulcer, antiprotozoal, antimycobacterial, anti-hiv and antipsychotic . These activities suggest that this compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For instance, they can bind to the DNA minor groove, leading to changes in DNA structure and function . This interaction can inhibit the replication of DNA, thereby exerting an anticancer effect .
Biochemical Pathways
They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that this compound may affect multiple biochemical pathways, including those involved in cell proliferation, inflammation, and microbial growth.
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . These properties suggest that this compound may also exhibit favorable pharmacokinetic characteristics.
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of therapeutic activities . For instance, they can inhibit the growth of cancer cells , reduce inflammation , and kill or inhibit the growth of microbes . These effects suggest that this compound may also exert similar molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, benzimidazoles have been reported to act as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the action of this compound may also be influenced by environmental factors such as pH, temperature, and the presence of other chemicals.
Biochemical Analysis
Cellular Effects
Benzimidazoles have shown promising applications in biological studies, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that benzimidazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with acetic acid or its derivatives. The reaction typically occurs under acidic conditions and involves heating the reactants to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, this compound is often produced using a catalytic process. For example, the reaction of o-phenylenediamine with acetic acid in the presence of a catalyst such as palladium on carbon can yield high-purity this compound. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro-2-Methylbenzimidazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is a key intermediate in the production of drugs with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the manufacture of dyes, pigments, and corrosion inhibitors.
Comparison with Similar Compounds
2-Methylbenzimidazole is structurally similar to other benzimidazole derivatives, such as:
Benzimidazole: The parent compound without the methyl group.
5,6-Dimethylbenzimidazole: A derivative with two methyl groups at positions 5 and 6.
2-Phenylbenzimidazole: A derivative with a phenyl group at position 2.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 2 influences its reactivity and interaction with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZYRENCLPUXAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060641 | |
Record name | 1H-Benzimidazole, 2-methyl- | |
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Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Methylbenzimidazole | |
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Vapor Pressure |
0.0000274 [mmHg] | |
Record name | 2-Methylbenzimidazole | |
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CAS No. |
615-15-6, 30304-58-6 | |
Record name | 2-Methylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-15-6 | |
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Record name | 2-Methylbenzimidazole | |
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Record name | 1H-Benzimidazole, 2-methyl- | |
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Record name | 2-METHYLBENZIMIDAZOLE | |
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Record name | 1H-Benzimidazole, 2-methyl- | |
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Record name | 1H-Benzimidazole, 2-methyl- | |
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Record name | 2-methylbenzimidazole | |
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Record name | 1H-BENZIMIDAZOLE, 2-METHYL- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylbenzimidazole?
A1: this compound has the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly use Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR to characterize this compound. [, , ] Mass spectrometry (MS) is also frequently employed. []
Q3: How does the presence of the methyl group at the 2-position influence the structure of this compound compared to benzimidazole?
A3: The methyl group introduces steric hindrance, impacting the planarity and influencing the interactions of this compound with metal ions and other molecules. [, ]
Q4: How does the solubility of this compound compare in different solvents?
A4: this compound exhibits higher solubility in alcohols (C3-C6) compared to water or 1-octanol. Its solubility in alcohols generally decreases with increasing alkyl chain length. []
Q5: Can this compound form nanostructures, and if so, how?
A5: Yes, research has demonstrated the incorporation of this compound into various nanostructures:* Nanotubes: this compound can be introduced into the nanotubes of chrysotile asbestos, resulting in the formation of nanocrystallites with sizes comparable to the nanotube diameter (~10 nm). []* Mesoporous Silica: It can be incorporated into mesoporous silica, although X-ray diffraction analysis does not reveal distinct reflections, suggesting a lack of long-range order in the incorporated molecules. []* Borate Porous Glasses: Incorporation into borate porous glasses of varying pore sizes leads to the formation of nanocrystallites with a crystal structure resembling that of this compound, but with variations in lattice parameters depending on the pore size. Interestingly, some crystallites grow larger than the nanopores, indicating long-range crystal structure correlations. []
Q6: How do the dielectric properties of this compound thin films compare to its single crystals?
A6: Thin films of this compound, typically composed of self-assembled spherulite blocks, exhibit different dielectric properties compared to single crystals. The dielectric constant and loss tangent in these films increase upon heating. [, ]
Q7: Can this compound exhibit ferroelectric behavior?
A7: Yes, this compound is recognized as an organic ferroelectric. Studies have shown that its ferroelectricity likely arises from the ordering of protons along chains formed by N-H...N hydrogen bonds. [, , , ]
Q8: What catalytic applications have been explored for this compound complexes?
A8: Complexes of this compound, particularly with transition metals like ruthenium(III) and palladium(II), have been studied for their catalytic activity in the hydroxylation of phenol. Encapsulating these complexes within zeolite frameworks, such as zeolite-Y and ZSM-5, can enhance their catalytic performance and selectivity. [, ]
Q9: Have there been computational studies on this compound?
A9: Yes, computational studies employing density functional theory (DFT) have been conducted to investigate the electronic structure and properties of this compound and its derivatives. These calculations provide insights into molecular orbitals, electron density distribution, and other electronic parameters relevant to their reactivity and interaction with other molecules. []
Q10: How do structural modifications of this compound affect its biological activity?
A10: Research on 1-benzyl-2-methylbenzimidazole derivatives shows that the position of substituents on the benzyl ring significantly influences the compound's insect growth-regulating activity in silkworms (Bombyx mori). Substitutions at the 2 and/or 4 positions generally result in higher activity than those at the 3-position. []
Q11: Does the presence of an amino group influence the antimicrobial activity of this compound derivatives?
A11: Research indicates that introducing an amino group at the 2-position of the benzimidazole ring generally enhances the overall antibacterial activity of the compound. [] This suggests that the amino group plays a crucial role in the molecule's interaction with bacterial targets.
Q12: How stable are this compound and its derivatives under various conditions?
A12: The stability of this compound and its derivatives can vary depending on the specific compound and environmental factors such as temperature, pH, and exposure to light. [, ] Specific studies on the stability of these compounds under various conditions are limited in the provided research papers.
Q13: What analytical techniques are used to study this compound?
A13: Common analytical methods include X-ray diffraction (XRD) for structural analysis, differential scanning calorimetry (DSC) for thermal properties, and various spectroscopic methods like IR and NMR for molecular characterization. [, , , ]
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